molecular formula C3H7F3O3SSi B8336860 Dimethylsilyl trifluoromethanesulfonate

Dimethylsilyl trifluoromethanesulfonate

Cat. No.: B8336860
M. Wt: 208.23 g/mol
InChI Key: DPFCZRAGEMLFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylsilyl trifluoromethanesulfonate is an organosilicon compound with the chemical formula (CH3)2SiOSO2CF3. It is a colorless, moisture-sensitive liquid that is primarily used in organic synthesis. The compound is known for its high reactivity, particularly towards nucleophiles, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylsilyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with dimethylchlorosilane. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction is as follows:

CF3SO3H+(CH3)2SiCl(CH3)2SiOSO2CF3+HCl\text{CF}_3\text{SO}_3\text{H} + \text{(CH}_3\text{)}_2\text{SiCl} \rightarrow \text{(CH}_3\text{)}_2\text{SiOSO}_2\text{CF}_3 + \text{HCl} CF3​SO3​H+(CH3​)2​SiCl→(CH3​)2​SiOSO2​CF3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group.

    Hydrolysis: It is sensitive to moisture and can hydrolyze to form dimethylsilanol and trifluoromethanesulfonic acid.

    Silylation Reactions: It is commonly used to introduce silyl groups into organic molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.

    Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or acetonitrile are often used.

Major Products

    Silyl Ethers: Formed when reacting with alcohols.

    Silyl Amines: Formed when reacting with amines.

    Silyl Thioethers: Formed when reacting with thiols.

Scientific Research Applications

Mechanism of Action

Dimethylsilyl trifluoromethanesulfonate acts as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles. The mechanism typically involves the formation of a silyl cation intermediate, which then reacts with the nucleophile to form the final product. The molecular targets and pathways involved depend on the specific reaction and nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with a trimethylsilyl group instead of a dimethylsilyl group.

    Triethylsilyl trifluoromethanesulfonate: Contains a triethylsilyl group and is used for similar purposes but offers different steric properties.

Uniqueness

Dimethylsilyl trifluoromethanesulfonate is unique due to its balance of reactivity and steric properties. The dimethylsilyl group provides less steric hindrance compared to bulkier silyl groups, making it suitable for reactions where accessibility to the reactive site is crucial.

Properties

Molecular Formula

C3H7F3O3SSi

Molecular Weight

208.23 g/mol

IUPAC Name

dimethylsilyl trifluoromethanesulfonate

InChI

InChI=1S/C3H7F3O3SSi/c1-11(2)9-10(7,8)3(4,5)6/h11H,1-2H3

InChI Key

DPFCZRAGEMLFTN-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Additionally, for example when mixing tetramethyldisilazane as the silicon compound B and trifluoromethanesulfonic anhydride as the acid B, the trifluoromethanesulfonic anhydride is rapidly reacted to form dimethylsilyl trifluoromethanesulfonate as the acid A.
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